

laboratory synthesis of anhydrous ferrous chloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Ferrous chloride				
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An in-depth technical guide on the laboratory synthesis of anhydrous **ferrous chloride** for researchers, scientists, and drug development professionals.

Introduction

Anhydrous iron(II) chloride, also known as **ferrous chloride** (FeCl₂), is a paramagnetic solid with a high melting point.[1] It serves as a crucial precursor in the synthesis of various iron complexes and organometallic compounds, finding applications as a reducing agent, a catalyst in organic synthesis, and in wastewater treatment.[1][2] Unlike its hydrated forms, which are typically pale green, anhydrous FeCl₂ is a white or off-white solid.[1][2] The synthesis of the anhydrous form is challenging due to its hygroscopic nature and the propensity of the ferrous ion (Fe²⁺) to oxidize to the ferric ion (Fe³⁺) in the presence of air and moisture.[2][3][4] This guide details several established laboratory methods for the preparation of high-purity anhydrous **ferrous chloride**, providing detailed protocols and comparative data.

Synthesis Methodologies

Several methods have been developed for the synthesis of anhydrous **ferrous chloride**. The choice of method often depends on the desired purity, scale, and available laboratory equipment.

Method 1: High-Temperature Reaction of Iron with Dry Hydrogen Chloride Gas



This method is one of the most direct ways to produce high-purity anhydrous FeCl₂. It involves the reaction of metallic iron with a stream of dry hydrogen chloride (HCl) gas at elevated temperatures. The product is then collected via sublimation.[3]

Chemical Equation: $Fe(s) + 2HCl(g) \rightarrow FeCl_2(s) + H_2(g)[1][5]$

Experimental Protocol:

- Apparatus Setup: A tube furnace equipped with a quartz or Vycor reaction tube is required.
 The system should have an inlet for purified, dry HCl gas and an outlet connected to a
 condenser and a trapping system to handle unreacted HCl and hydrogen gas byproduct. All
 glassware must be thoroughly dried before assembly.
- Reactant Preparation: High-purity iron powder or sponge is placed into a combustion boat and inserted into the center of the reaction tube.[3]
- Inert Gas Purge: The system is first purged with a dry, inert gas (e.g., nitrogen or argon) to remove any residual air and moisture.[3]
- Reaction: The furnace is heated to the reaction temperature, typically around 900°C. A
 stream of dry, anhydrous HCl gas is then passed over the hot iron.[3]
- Product Collection: The anhydrous ferrous chloride sublimes and is carried by the gas stream to a cooler part of the apparatus, the condenser, which is maintained at a temperature (e.g., 400°C) that allows FeCl₂ to condense while more volatile impurities, such as ferric chloride (FeCl₃), pass through.[3]
- Final Handling: After the reaction is complete, the system is cooled to room temperature under an inert atmosphere. The collected anhydrous FeCl₂ is then quickly transferred to a drybox or glovebox for packaging in an inert environment to prevent contamination from moisture and oxygen.[3]

Safety: This procedure involves corrosive HCl gas, flammable hydrogen gas, and high temperatures. It must be performed in a well-ventilated fume hood with appropriate safety measures.

Method 2: Dehydration of Methanol Solvate



This method provides a lower-temperature route to anhydrous FeCl₂. Iron powder is first reacted with a solution of hydrochloric acid in methanol to form a methanol solvate, which is then decomposed under vacuum.[1]

Chemical Equation: Fe(s) + 2HCl(in CH₃OH) \rightarrow FeCl₂(CH₃OH)_x + H₂(g) FeCl₂(CH₃OH)_x(s) \rightarrow FeCl₂(s) + xCH₃OH(g)

Experimental Protocol:

- Preparation of Methanolic HCl: Anhydrous HCl gas is bubbled through dry methanol to create a saturated solution.
- Reaction: Iron powder is slowly added to the methanolic HCl solution under an inert atmosphere. The reaction produces the methanol solvate of **ferrous chloride**.[1]
- Isolation of Solvate: The resulting solvate is isolated from the solution.
- Decomposition: The isolated solvate is heated under a high vacuum at approximately 160°C.
 [1] This process removes the methanol, leaving behind anhydrous ferrous chloride.
- Storage: The final product must be stored under anhydrous and anaerobic conditions.[4]

Safety: Methanol is flammable and toxic. Anhydrous HCl is highly corrosive. The reaction should be conducted in a fume hood, and appropriate personal protective equipment should be worn.

Method 3: Reduction of Ferric Chloride

Anhydrous **ferrous chloride** can be prepared by the reduction of anhydrous ferric chloride (FeCl₃). Various reducing agents can be employed.

3a. Reduction with Chlorobenzene

Chemical Equation: $2\text{FeCl}_3(s) + \text{C}_6\text{H}_5\text{Cl}(l) \rightarrow 2\text{FeCl}_2(s) + \text{C}_6\text{H}_4\text{Cl}_2(l) + \text{HCl}(g)[1]$

Experimental Protocol:



- Setup: A slurry of anhydrous ferric chloride in an excess of chlorobenzene is prepared in a flask equipped with a reflux condenser.[6]
- Reaction: The mixture is heated to the reflux temperature of chlorobenzene (approximately 130-140°C) with stirring. The reaction proceeds with the evolution of HCl gas.[6]
- Completion: The reaction is considered complete when the evolution of HCl ceases. The ferrous chloride precipitates as fine crystals.[6]
- Isolation: After cooling to room temperature, the solid FeCl₂ is isolated by filtration, washed with a non-polar solvent like benzene to remove residual chlorobenzene and byproducts, and then dried under vacuum.[6]

3b. Reduction with Hydrogen Gas

Chemical Equation: $2FeCl_3(s) + H_2(g) \rightarrow 2FeCl_2(s) + 2HCl(g)[7]$

Experimental Protocol:

- Setup: Anhydrous ferric chloride is placed in a reaction tube within a tube furnace.
- Reaction: The sample is heated while a stream of dry hydrogen gas is passed over it.
 Careful temperature control is crucial to prevent further reduction of FeCl₂ to metallic iron.[6]
 [7]
- Product Collection: The resulting anhydrous FeCl₂ remains in the reaction tube. The byproduct, HCl gas, is carried out with the excess hydrogen and should be passed through a scrubber.
- Handling: The product is cooled under an inert atmosphere before being transferred to a drybox for storage.

Method 4: Dehydration of Hydrated Ferrous Chloride with Thionyl Chloride

Direct thermal dehydration of hydrated **ferrous chloride** (FeCl₂·xH₂O) is generally unsuccessful as it leads to hydrolysis and the formation of iron oxides and oxychlorides.[8][9]



However, chemical dehydration using a strong dehydrating agent like thionyl chloride (SOCl₂) can be effective. This method is also applicable to other hydrated metal chlorides.[10][11]

Chemical Equation: $FeCl_2 \cdot xH_2O(s) + xSOCl_2(l) \rightarrow FeCl_2(s) + xSO_2(g) + 2xHCl(g)[10]$

Experimental Protocol:

- Setup: Hydrated **ferrous chloride** is placed in a round-bottom flask equipped with a reflux condenser. The outlet of the condenser should be connected to a gas trap to neutralize the SO₂ and HCl byproducts.
- Reaction: An excess of thionyl chloride is added to the hydrated salt.
- Reflux: The mixture is gently refluxed. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases.[11]
- Isolation: Once the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.
- Drying and Storage: The resulting solid anhydrous FeCl₂ is thoroughly dried under vacuum to remove any remaining traces of SOCl₂. The product must be stored in a desiccator or glovebox.

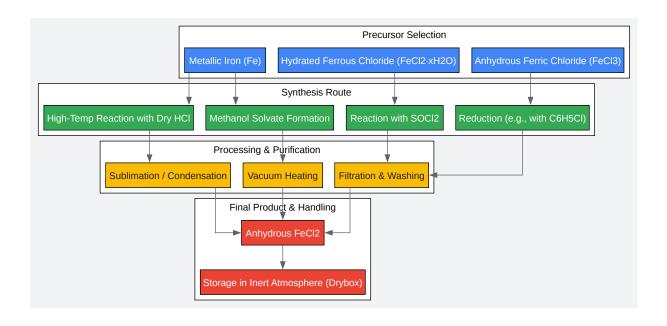
Data Presentation: Comparison of Synthesis Methods



Method	Reactants	Temperatur e	Purity	Key Advantages	Key Disadvanta ges
High-Temp HCl Reaction	Iron, Anhydrous HCI	~900°C (Reaction), 400°C (Condensatio n)[3]	High Purity[3]	Direct synthesis, high purity via sublimation.	Requires high temperatures and handling of corrosive gas.
Methanol Solvate Dehydration	Iron, HCI in Methanol	~160°C (Decompositi on)[1]	Good	Lower temperature, avoids direct use of HCI gas.	Requires vacuum system; potential for incomplete solvate removal.
FeCl₃ Reduction (Chlorobenze ne)	Anhydrous FeCl ₃ , Chlorobenze ne	~130- 140°C[6]	Essentially Pure[6]	Moderate temperature, simple setup.	Requires anhydrous FeCl ₃ precursor; uses chlorinated solvent.
FeCl ₂ ·xH ₂ O Dehydration (SOCl ₂)	Hydrated FeCl ² , Thionyl Chloride	Reflux	Good	Effective for hydrated precursors; avoids hydrolysis.	Uses hazardous and corrosive reagent (SOCl ₂); requires careful handling of byproducts.

Mandatory Visualization

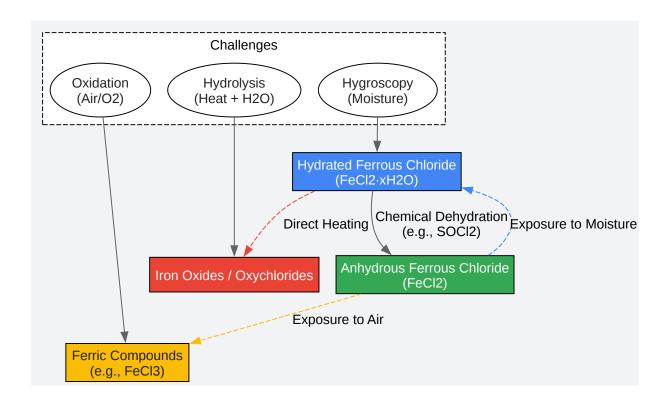




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Caption: General workflow for the laboratory synthesis of anhydrous ferrous chloride.





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Caption: Key transformations and challenges in handling ferrous chloride.

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- To cite this document: BenchChem. [laboratory synthesis of anhydrous ferrous chloride].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1220007#laboratory-synthesis-of-anhydrous-ferrous-chloride]

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